molecular formula C16H23N3O5S B2781154 Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate CAS No. 1219906-54-3

Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2781154
CAS No.: 1219906-54-3
M. Wt: 369.44
InChI Key: DODLOEIACLDEHR-UHFFFAOYSA-N
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Description

“Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, a series of fused-pyrimidine derivatives were prepared and evaluated for their agonistic activities against human GPR119 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of 4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .

Scientific Research Applications

Analytical Methods

A study by Kline, Kusma, and Matuszewski (1999) describes a method for determining a compound structurally related to Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate in human plasma. This involves liquid-liquid extraction and pre-column chemical derivatization for fluorescence detection in high-performance liquid chromatography (HPLC) (Kline, Kusma, & Matuszewski, 1999).

Metabolic Pathways

Hvenegaard et al. (2012) researched the metabolism of a novel antidepressant structurally similar to the compound , using human liver microsomes and enzymes. They identified various metabolites and the enzymes responsible for their formation (Hvenegaard et al., 2012).

Herbicidal Activity

Buchanan, Gillespie, and Swanton (1990) examined the environmental factors affecting the herbicidal activity of a compound related to this compound. Their study focused on its use in weed control in crops like rapeseed (Buchanan, Gillespie, & Swanton, 1990).

Antimicrobial Properties

Abbavaram and Reddyvari (2013) synthesized and characterized bifunctional sulfonamide-amide derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various strains (Abbavaram & Reddyvari, 2013).

Crystal Structure Analysis

Faizi, Ahmad, and Golenya (2016) conducted a study on the crystal structure of a compound structurally akin to this compound. This provided insights into its molecular conformation (Faizi, Ahmad, & Golenya, 2016).

Photostability and Degradation Studies

Bhattacharjeel and Dureja (2002) investigated the photolysis of a related herbicide on various surfaces, identifying several photoproducts and studying the kinetics of degradation (Bhattacharjeel & Dureja, 2002).

Na+/H+ Antiporter Inhibition

Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines as Na+/H+ exchanger inhibitors for treatment of acute myocardial infarction, highlighting the importance of substitution patterns for potency (Baumgarth, Beier, & Gericke, 1997).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various targets such asEquilibrative Nucleoside Transporters (ENTs) and PI3Ks pathway . These targets play a crucial role in nucleotide synthesis, regulation of adenosine function, chemotherapy, and various human cancers .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . For instance, some analogues of the compound have shown inhibitory effects on ENT1 and ENT2 .

Biochemical Pathways

The compound may affect the biochemical pathways associated with its targets. For example, if the compound interacts with ENTs, it could influence the nucleotide synthesis and regulation of adenosine function . If the compound targets the PI3Ks pathway, it could impact various cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the associated biochemical pathways. For instance, if the compound inhibits ENTs, it could potentially disrupt nucleotide synthesis and regulation of adenosine function . If the compound interacts with the PI3Ks pathway, it could potentially influence various cellular processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and presence of other molecules. For instance, the compound should be stored in a dark place, sealed in dry, at 2-8°C . These conditions could potentially affect the compound’s stability and hence its action.

Properties

IUPAC Name

methyl 4-[2-(4-methylsulfonylpiperazin-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-24-16(21)14-5-3-13(4-6-14)15(20)17-7-8-18-9-11-19(12-10-18)25(2,22)23/h3-6H,7-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODLOEIACLDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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